Ethyl 2-(quinolin-6-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(quinolin-6-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(quinolin-6-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

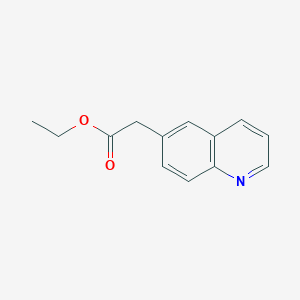

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-10-5-6-12-11(8-10)4-3-7-14-12/h3-8H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBLWJQFTVDYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511447 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5622-38-8 | |

| Record name | Ethyl (quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(quinolin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] Ethyl 2-(quinolin-6-yl)acetate, in particular, serves as a key intermediate in the synthesis of various biologically active molecules. This guide provides a comprehensive, in-depth technical overview of its synthesis and characterization, grounded in established chemical principles and supported by scientific literature. As a senior application scientist, the aim is to deliver not just a protocol, but a framework for understanding the critical parameters that ensure a successful and reproducible outcome.

Strategic Approach to Synthesis: The Heck-Mizoroki Reaction

The synthesis of Ethyl 2-(quinolin-6-yl)acetate can be efficiently achieved through a two-step sequence commencing with a Palladium-catalyzed Heck-Mizoroki reaction between 6-bromoquinoline and ethyl acrylate. This is followed by the reduction of the resulting ethyl (E)-3-(quinolin-6-yl)acrylate. The Heck reaction is a powerful tool for C-C bond formation, particularly for the arylation of alkenes.[3]

Rationale for the Synthetic Strategy

The choice of the Heck-Mizoroki reaction is predicated on its reliability, functional group tolerance, and the ready availability of the starting materials. 6-bromoquinoline is a commercially available or readily synthesized precursor. Ethyl acrylate is an inexpensive and reactive coupling partner. The subsequent reduction of the α,β-unsaturated ester is a standard transformation that can be achieved with high efficiency.

Caption: Synthetic workflow for Ethyl 2-(quinolin-6-yl)acetate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(quinolin-6-yl)acrylate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-Bromoquinoline | 208.05 | 5.00 g | 24.03 mmol |

| Ethyl acrylate | 100.12 | 3.61 mL | 36.05 mmol |

| Palladium(II) acetate | 224.50 | 0.27 g | 1.20 mmol |

| Tri-o-tolylphosphine | 304.37 | 0.73 g | 2.40 mmol |

| Triethylamine | 101.19 | 6.70 mL | 48.06 mmol |

| Acetonitrile (anhydrous) | - | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-bromoquinoline (5.00 g, 24.03 mmol), palladium(II) acetate (0.27 g, 1.20 mmol, 5 mol%), and tri-o-tolylphosphine (0.73 g, 2.40 mmol, 10 mol%).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous acetonitrile (100 mL) via syringe, followed by triethylamine (6.70 mL, 48.06 mmol).

-

Stir the mixture at room temperature for 15 minutes to allow for catalyst formation.

-

Add ethyl acrylate (3.61 mL, 36.05 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (70-230 mesh) using a gradient of 10% to 30% ethyl acetate in hexane as the eluent to afford Ethyl (E)-3-(quinolin-6-yl)acrylate as a pale yellow solid.

Step 2: Synthesis of Ethyl 2-(quinolin-6-yl)acetate

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (E)-3-(quinolin-6-yl)acrylate | 227.26 | 4.00 g | 17.60 mmol |

| Palladium on carbon (10%) | - | 0.40 g | - |

| Ethyl acetate | - | 100 mL | - |

| Hydrogen gas | 2.02 | - | - |

Procedure:

-

To a 250 mL hydrogenation flask, add Ethyl (E)-3-(quinolin-6-yl)acrylate (4.00 g, 17.60 mmol) and ethyl acetate (100 mL).

-

Carefully add 10% palladium on carbon (0.40 g, 10 wt%) to the solution.

-

Seal the flask and connect it to a hydrogen source.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate (3 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield Ethyl 2-(quinolin-6-yl)acetate as a colorless to pale yellow oil. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if necessary.

Comprehensive Characterization of Ethyl 2-(quinolin-6-yl)acetate

A self-validating protocol requires rigorous characterization of the final product. The following data are predicted based on the structure and known spectroscopic trends for similar compounds.[4]

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | dd | 1H | H-2 |

| ~8.15 | d | 1H | H-4 |

| ~8.05 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.70 | dd | 1H | H-7 |

| ~7.40 | dd | 1H | H-3 |

| 4.18 | q | 2H | -OCH2CH3 |

| 3.85 | s | 2H | -CH2- |

| 1.25 | t | 3H | -OCH2CH3 |

13C NMR (101 MHz, CDCl3):

| Chemical Shift (δ, ppm) | Assignment |

| ~171.5 | C=O |

| ~150.0 | C-2 |

| ~147.5 | C-8a |

| ~136.0 | C-4 |

| ~135.0 | C-6 |

| ~129.5 | C-8 |

| ~128.5 | C-4a |

| ~128.0 | C-5 |

| ~127.0 | C-7 |

| ~121.5 | C-3 |

| 61.0 | -OCH2CH3 |

| 41.5 | -CH2- |

| 14.2 | -OCH2CH3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

-

Method: Electron Ionization (EI)

-

Expected Molecular Ion [M]+: m/z = 215.09

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OCH2CH3) to give a fragment at m/z = 170.

-

Loss of the ethyl group (-CH2CH3) to give a fragment at m/z = 186.

-

The quinoline ring itself will also show characteristic fragmentation.[5]

-

Safety and Handling

-

6-Bromoquinoline: Irritant. Handle with gloves and in a well-ventilated fume hood.

-

Palladium(II) acetate and Tri-o-tolylphosphine: Toxic and irritants. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and corrosive. Handle in a fume hood.

-

Ethyl acrylate: Flammable and a lachrymator. Handle with care in a fume hood.

-

Palladium on Carbon: Flammable when dry, especially in the presence of hydrogen. Handle as a slurry and do not allow it to dry completely.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of Ethyl 2-(quinolin-6-yl)acetate, a valuable building block in medicinal chemistry. By providing a detailed, step-by-step protocol and comprehensive characterization data, this document serves as a practical resource for researchers in the field. The emphasis on the rationale behind the chosen synthetic strategy and the inclusion of safety information are intended to empower scientists to not only replicate this procedure but also to adapt and troubleshoot similar synthetic challenges.

References

-

Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. (2023). MDPI. Retrieved from [Link]

-

benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry. Retrieved from [Link]

-

B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). International Journal of Chemical and Natural Science. Retrieved from [Link]

-

(a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. Retrieved from [Link]

-

CAS#:257892-18-5 | Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate. (2025). Chemsrc. Retrieved from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2022). IIP Series. Retrieved from [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ethyl Acetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Ethyl 2-[ethyl(quinoline-6-carbonyl)amino]acetate | C16H18N2O3. (n.d.). PubChem. Retrieved from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

-

CAS 5100-57-2 | Ethyl 2-(quinolin-2-yl)acetate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

-

Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Beilstein Journals. Retrieved from [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). NIH. Retrieved from [Link]

-

Ethyl 2-{[2-(2-ethoxy-2-oxoethoxy)quinolin-4-yl]carbonyloxy}acetate. (2018). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

-

(PDF) Synthesis of 3-(quinolin-2-yl)-and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Retrieved from [Link]

-

Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (n.d.). SciSpace. Retrieved from [Link]

-

Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. (2000). PubMed. Retrieved from [Link]

-

Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate by conventional, microwave & ultrasound irradiation techniques. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. (2010). NIH. Retrieved from [Link]

-

FT-IR Peak value and its functional groups of ethyl acetate extract of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of new quinoline monomers. (1989). Semantic Scholar. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(quinolin-6-yl)acetate

The structural formula of Ethyl 2-(quinolin-6-yl)acetate is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl 2-(quinolin-6-yl)acetate, both ¹H and ¹³C NMR will provide a detailed map of the atomic connectivity.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the quinoline ring system and the aliphatic protons of the ethyl acetate moiety. The substitution at the 6-position of the quinoline ring breaks the symmetry of the bicyclic system, resulting in unique signals for each of the quinoline protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group.

Predicted ¹H NMR Data (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~8.90 | dd | J = 4.2, 1.7 | 1H | H-2 | | ~8.15 | d | J = 8.5 | 1H | H-4 | | ~8.05 | d | J = 8.8 | 1H | H-8 | | ~7.85 | d | J = 2.2 | 1H | H-5 | | ~7.70 | dd | J = 8.8, 2.2 | 1H | H-7 | | ~7.40 | dd | J = 8.5, 4.2 | 1H | H-3 | | ~4.20 | q | J = 7.1 | 2H | -O-CH₂ -CH₃ | | ~3.85 | s | 2H | -CH₂ -COO- | | ~1.28 | t | J = 7.1 | 3H | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Quinoline Protons (7.3-9.0 ppm): The protons on the pyridine ring (H-2, H-3, H-4) are expected to be the most downfield due to the deshielding effect of the heterocyclic nitrogen atom. H-2 is typically the most deshielded. The protons on the benzene ring (H-5, H-7, H-8) will also resonate in the aromatic region, with their specific shifts influenced by the attached acetate group. The splitting patterns (e.g., doublet of doublets, dd) arise from coupling to adjacent protons, and the coupling constants are characteristic of their relative positions (ortho, meta).[1][2]

-

Methylene Protons (-CH₂-COO-): The two protons of the methylene bridge between the quinoline ring and the ester group are expected to appear as a singlet around 3.85 ppm. Their proximity to the aromatic ring and the carbonyl group causes a downfield shift compared to simple alkanes.

-

Ethyl Group Protons: The ethyl group will present a classic quartet and triplet pattern. The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, shifting them downfield to approximately 4.20 ppm, and they are split into a quartet by the three neighboring methyl protons. The terminal methyl protons (-CH₃ ) are shifted upfield to around 1.28 ppm and are split into a triplet by the two adjacent methylene protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon environments in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~171.0 | C =O (Ester) |

| ~150.5 | C-2 |

| ~147.8 | C-8a |

| ~136.0 | C-4 |

| ~134.5 | C-6 |

| ~130.0 | C-8 |

| ~128.5 | C-4a |

| ~128.0 | C-5 |

| ~127.0 | C-7 |

| ~121.5 | C-3 |

| ~61.0 | -O-CH₂ -CH₃ |

| ~41.0 | -CH₂ -COO- |

| ~14.2 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon, appearing far downfield around 171.0 ppm.[3]

-

Aromatic Carbons: The nine carbons of the quinoline ring will appear in the typical aromatic region of 120-151 ppm.[4] Carbons directly attached to the nitrogen (C-2, C-8a) will be significantly affected. The carbon bearing the substituent (C-6) will also have a characteristic shift.

-

Aliphatic Carbons: The methylene carbon of the ethyl group (-O-CH₂ -) will be around 61.0 ppm due to its attachment to oxygen. The methylene bridge carbon (-CH₂ -COO-) will be around 41.0 ppm, and the terminal methyl carbon (-CH₃ ) will be the most shielded, appearing upfield around 14.2 ppm.[3]

NMR Experimental Protocol

Trustworthiness: This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-(quinolin-6-yl)acetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1.0 second.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2.0 seconds.

-

Acquire at least 1024 scans to achieve adequate signal intensity for all carbon signals.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

NMR Acquisition Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. For Ethyl 2-(quinolin-6-yl)acetate, the most prominent features will be the strong carbonyl stretch of the ester and vibrations associated with the aromatic system.

Predicted IR Absorption Data

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3060-3020 | Medium | C-H Stretch | Aromatic (Quinoline) |

| ~2980-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |

| ~1735 | Strong, Sharp | C=O Stretch | Ester |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic (Quinoline) |

| ~1240 | Strong | C-O Stretch | Ester (acyl-oxygen) |

| ~1180 | Strong | C-O Stretch | Ester (alkyl-oxygen) |

Interpretation of the IR Spectrum:

-

C-H Stretching Region: A key diagnostic feature is the position of C-H stretches relative to 3000 cm⁻¹. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹.[5]

-

Carbonyl (C=O) Stretch: The most intense and easily identifiable peak in the spectrum will be the C=O stretch of the ester group, predicted around 1735 cm⁻¹. This is a highly reliable indicator of the ester functionality.[6][7]

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of information. The C=C stretching vibrations of the quinoline ring will appear around 1600 and 1500 cm⁻¹.[5] The strong C-O single bond stretches of the ester group are also highly characteristic and are expected as two distinct bands, confirming the ester's presence.[8][9]

IR Spectroscopy Experimental Protocol

Trustworthiness: This protocol describes a standard method for obtaining a high-quality solid-state IR spectrum.

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount (~1-2 mg) of the solid Ethyl 2-(quinolin-6-yl)acetate sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: With the clean, empty ATR accessory in place, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

FTIR-ATR Acquisition Workflow

Caption: Workflow for FTIR-ATR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Using high-resolution mass spectrometry (HRMS), the elemental formula can be confirmed with high confidence.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Formula: C₁₃H₁₃NO₂

-

Molecular Weight: 215.25 g/mol

-

Exact Mass: 215.09463 Da

-

Predicted Data (HRMS-ESI): [M+H]⁺ = 216.10191 Da

| m/z | Predicted Relative Intensity | Assignment |

| 215 | High | [M]⁺ (Molecular Ion) |

| 170 | Medium | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 142 | High | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate radical) |

| 128 | Medium | [Quinoline]⁺ fragment |

| 115 | High | [C₉H₇]⁺ (Naphthyl-like cation after rearrangement) |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 215 corresponds to the intact molecule that has lost one electron. Its presence is crucial for determining the molecular weight. The molecular weight of 215 is an odd number, which is consistent with the Nitrogen Rule for a molecule containing a single nitrogen atom.

-

Major Fragmentation Pathways:

-

Loss of Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 170.

-

McLafferty Rearrangement is not possible for this molecule as there is no gamma-hydrogen on the quinoline side.

-

Cleavage of the C-C bond alpha to the ring: The most favorable fragmentation is often the cleavage of the bond between the methylene group and the quinoline ring, which is a benzylic-like position. This would lead to the formation of a quinolin-6-ylmethyl radical and an [M - C₉H₇N]⁺ ion, or more likely, the formation of a stable quinolin-6-ylmethyl cation at m/z 142. This is expected to be a very prominent peak.

-

Further Fragmentation: The fragment at m/z 142 could further lose CH₂ to give a fragment at m/z 128, corresponding to a quinoline radical cation.

-

Mass Spectrometry Experimental Protocol

Trustworthiness: This protocol outlines a standard procedure for obtaining both low- and high-resolution mass spectra.

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in 1 mL of a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a High-Resolution Mass Spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement. For fragmentation patterns, a GC-MS with an Electron Ionization (EI) source is ideal.

-

Data Acquisition (ESI-Q-TOF for HRMS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Set the mass range from m/z 50 to 500.

-

Use an internal calibrant (e.g., leucine enkephalin) to ensure high mass accuracy.

-

-

Data Acquisition (GC-MS for Fragmentation):

-

Inject a dilute solution onto a GC column (e.g., HP-5ms).

-

Use a temperature program that allows for the elution of the compound.

-

The EI source energy should be set to a standard 70 eV.

-

Acquire spectra over a mass range of m/z 40 to 400.

-

-

Data Analysis:

-

For HRMS, determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for C₁₃H₁₄NO₂⁺.

-

For GC-MS, analyze the fragmentation pattern and compare it to predicted pathways and library data if available.

-

Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometric analysis.

References

-

MDPI. (2023). Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemguide. (n.d.). Interpreting infra-red spectra. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

ProQuest. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

PubMed. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

Semantic Scholar. (n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

ResearchGate. (1976). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. Available at: [Link]

-

Supporting Information. (n.d.). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Available at: [Link]

-

University of Calgary. (n.d.). Spectra of ethyl acetate. Available at: [Link]

-

UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

Sources

- 1. Ethyl Acetate [webbook.nist.gov]

- 2. Quinolin-6-yl acetate | C11H9NO2 | CID 459602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-[ethyl(quinoline-6-carbonyl)amino]acetate | C16H18N2O3 | CID 62298397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS#:257892-18-5 | Ethyl (2-methyl-8-aminoquinolin-6-yloxy)acetate | Chemsrc [chemsrc.com]

- 7. ethyl 2-(6-hydroxy-2-oxo-1H-quinolin-3-yl)acetate | C13H13NO4 | CID 69979743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Crystallographic Guide to Ethyl 2-(quinolin-6-yl)acetate Derivatives: Synthesis, Structure, and Supramolecular Chemistry

This technical guide offers an in-depth exploration of the synthesis and crystal structure of ethyl 2-(quinolin-6-yl)acetate derivatives. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes crystallographic data with practical insights into the experimental choices that govern molecular conformation and crystal packing. We will delve into the nuanced world of these heterocyclic compounds, highlighting how subtle changes in their molecular architecture influence their solid-state properties, a critical aspect of modern materials science and pharmaceutical development.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities. Its versatile structure allows for extensive functionalization, making it a cornerstone in the discovery of new therapeutic agents. The ethyl acetate substituent, particularly when attached to the quinoline core, provides a flexible and functional handle that can engage in various intermolecular interactions, profoundly influencing the compound's crystal packing and, by extension, its physicochemical properties such as solubility and stability.

Synthesis and Crystallization Strategies

The synthesis of quinoline derivatives often involves well-established organic chemistry reactions. For instance, substituted quinoline-4-carboxylates can be prepared via reactions like the Doebner-von Miller reaction or through modern cross-coupling strategies. The synthesis of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a related heterocyclic system, involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate in the presence of a base. This specific choice of reactants and conditions is driven by the goal of achieving a high yield of the desired S-alkylated product, which is crucial for subsequent crystallization attempts[1].

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. The primary technique employed for the compounds discussed herein is slow evaporation from a suitable solvent. The choice of solvent is paramount; it must be a solvent in which the compound has moderate solubility, allowing for the gradual formation of a supersaturated solution and, consequently, the growth of well-ordered crystals. For example, colorless crystals of some derivatives are obtained from ethanol solutions[1]. The rationale behind this choice is that ethanol's polarity and ability to form hydrogen bonds can help mediate intermolecular interactions during crystal growth without being incorporated into the final lattice, unless stable solvates are formed.

Crystallographic Analysis of Key Derivatives

The crystal structures of various ethyl quinoline acetate derivatives reveal fascinating insights into their molecular geometry and packing arrangements. The interplay of weak and strong intermolecular forces, such as hydrogen bonds and π–π stacking, dictates the overall supramolecular architecture.

Conformational Flexibility of the Ethyl Acetate Group

A recurring theme in the crystal structures of these derivatives is the orientation of the ethyl acetate group relative to the quinoline ring system. In ethyl 2-(quinolin-8-yloxy)acetate monohydrate, the dihedral angle between the ethyl ester group and the quinoline ring is a mere 7.94 (12)°, indicating a nearly coplanar arrangement[2]. In contrast, for ethyl 2-chloro-6-methylquinoline-3-carboxylate, this dihedral angle is significantly larger at 54.97 (6)°, showcasing the conformational flexibility of this substituent[3]. This variation is often a result of steric hindrance from other substituents on the quinoline ring and the optimization of intermolecular packing forces in the crystal lattice.

The Role of Intermolecular Interactions

Weak C—H···O hydrogen bonds are a dominant feature in the crystal packing of many of these derivatives. In ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate, these interactions link molecules into chains that propagate along a specific crystallographic axis[4]. Similarly, in ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate, inversion dimers are formed through pairs of C—H···O interactions, which are then further linked into chains[5].

π–π stacking is another crucial interaction that governs the packing of these aromatic systems. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking with a shortest centroid–centroid separation of 3.6774 (9) Å, generating sheets in the (010) plane[3]. The presence and geometry of these π–π interactions are highly dependent on the substituents on the quinoline ring, which can modulate the electron density of the aromatic system.

Comparative Crystallographic Data

To facilitate a clear comparison, the crystallographic data for several key derivatives are summarized in the table below. This data provides a quantitative look at the structural diversity within this family of compounds.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 2-(quinolin-8-yloxy)acetate monohydrate | C₁₃H₁₃NO₃·H₂O | Monoclinic | P2₁/n | 6.9562 (4) | 17.5050 (9) | 10.5304 (6) | 100.124 (5) | [2] |

| Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate | C₂₀H₁₆BrNO₂ | Monoclinic | P2₁/c | 14.1372 (10) | 4.5492 (3) | 27.2307 (18) | 98.435 (6) | [4] |

| Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | C₂₁H₂₁NO₅ | Triclinic | P-1 | 8.3444 (3) | 9.3508 (4) | 12.2723 (5) | 97.282 (2) | [5] |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391 (5) | 7.2986 (6) | 13.4323 (12) | 90.123 (5) | [3] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and crystallographic analysis of a representative quinoline derivative.

Synthesis Protocol: Ethyl 2-chloro-6-methylquinoline-3-carboxylate

This protocol is based on established synthetic methodologies for quinoline derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate aniline precursor in a suitable solvent such as ethanol.

-

Addition of Reagents: Add diethyl 2-(ethoxymethylene)malonate and heat the mixture to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, the intermediate is cyclized in a high-boiling point solvent like diphenyl ether.

-

Chlorination: The resulting quinolone is treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to yield the 2-chloroquinoline derivative.

-

Workup and Purification: The reaction mixture is carefully quenched with ice water and neutralized. The crude product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel to afford the pure product.

Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure is a systematic process, outlined in the workflow below.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 150 K) on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation)[3]. Data is collected over a range of orientations.

-

Data Reduction: The raw diffraction data is processed to yield a set of unique reflection intensities. Corrections for Lorentz and polarization effects are applied. An absorption correction is often necessary and can be performed using multi-scan methods[3].

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and correctness. The results are reported in a standard Crystallographic Information File (CIF).

Structure-Property Relationships

The arrangement of molecules in the solid state, as revealed by X-ray crystallography, has profound implications for the material's bulk properties.

Caption: Relationship between Molecular Structure and Bulk Properties.

For pharmaceutical compounds, the crystal packing can influence:

-

Solubility and Dissolution Rate: Different polymorphs (different crystal packing of the same molecule) can have significantly different solubilities, which directly impacts bioavailability.

-

Stability: The thermodynamic stability of a crystal form is crucial for the shelf-life of a drug product.

-

Mechanical Properties: Hardness, tabletability, and other mechanical properties are dependent on the crystal structure.

By understanding the crystal engineering principles that govern the assembly of ethyl 2-(quinolin-6-yl)acetate derivatives, researchers can strategically design molecules with desired solid-state properties, accelerating the drug development process.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structures of ethyl 2-(quinolin-6-yl)acetate derivatives. Through a detailed analysis of their synthesis, molecular conformations, and supramolecular assemblies, we have highlighted the key structural features that define this class of compounds. The interplay of conformational flexibility in the ethyl acetate side chain and a network of weak intermolecular interactions, particularly C—H···O hydrogen bonds and π–π stacking, are critical in determining the final crystal architecture. The provided protocols and workflows serve as a practical resource for researchers in the field. A deeper understanding of these structure-property relationships is invaluable for the rational design of new quinoline-based materials and pharmaceuticals with optimized properties.

References

-

N. A. Azis, M. I. Mohamed-Ibrahim, H. K. Fun, and S. Sarveswari, "Ethyl 2-(quinolin-8-yloxy)acetate monohydrate," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 6, p. o879, 2013. [Online]. Available: [Link]

-

T. Pradeep, K. T. Pradeep, S. T. Pradeep, and S. T. Pradeep, "Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 2, pp. o121–o122, 2015. [Online]. Available: [Link]

-

A. M. Al-Majidi, N. A. Al-Masoudi, and E. V. Van der Eycken, "Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate," Acta Crystallographica Section E: Crystallographic Communications, vol. 75, no. 12, pp. 1826–1830, 2019. [Online]. Available: [Link]

-

T. Pradeep, K. T. Pradeep, S. T. Pradeep, and S. T. Pradeep, "Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate," Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 9, pp. o514–o515, 2015. [Online]. Available: [Link]

-

M. Benzerka, A. Challi, S. Ghalem, and H. B. Lazrek, "Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate," Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 12, p. o1793, 2013. [Online]. Available: [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of ethyl 6-bromo-2-[(E)-2-phenyl-ethen-yl]quinoline-4-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(quinolin-6-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(quinolin-6-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities.[1][2] This guide delves into the core physical and chemical properties of Ethyl 2-(quinolin-6-yl)acetate, outlines a detailed, field-proven synthetic protocol, and explores its potential applications, particularly in the realm of drug development. The content is structured to provide not just data, but also the scientific rationale behind the presented information, empowering researchers to effectively synthesize, handle, and utilize this promising molecule.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Its derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents. Ethyl 2-(quinolin-6-yl)acetate, with its ester functionality and substitution at the 6-position of the quinoline core, represents a valuable building block for the synthesis of more complex molecules with potential biological activity.

Physicochemical Properties of Ethyl 2-(quinolin-6-yl)acetate

Precise experimental data for Ethyl 2-(quinolin-6-yl)acetate is not widely available in commercial databases. However, based on the known properties of its isomers and related compounds, we can predict its key physicochemical characteristics.

Table 1: Predicted Physicochemical Properties of Ethyl 2-(quinolin-6-yl)acetate

| Property | Predicted Value/Information | Source/Rationale |

| IUPAC Name | ethyl 2-(quinolin-6-yl)acetate | Nomenclature rules |

| CAS Number | Not assigned/found. | Database search |

| Molecular Formula | C₁₃H₁₃NO₂ | Calculated |

| Molecular Weight | 215.25 g/mol | Calculated from formula |

| Appearance | Likely an oil or low-melting solid | Analogy with isomers[3] |

| Boiling Point | >160 °C at reduced pressure | Analogy with Ethyl 2-(quinolin-2-yl)acetate (160 °C at 3 Torr)[3] |

| Melting Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | General solubility of esters and quinoline derivatives |

Spectral Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and a series of multiplets in the aromatic region corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling constants would require experimental verification.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, the methylene carbon of the acetate group, and the nine distinct carbons of the quinoline ring system.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 215. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and the entire ester functionality.

Synthesis of Ethyl 2-(quinolin-6-yl)acetate

The most direct and reliable method for the synthesis of Ethyl 2-(quinolin-6-yl)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(quinolin-6-yl)acetic acid. This precursor is a known compound, making this a feasible synthetic route.

Proposed Synthetic Pathway

The synthesis involves a classic acid-catalyzed esterification reaction.

Caption: Fischer Esterification of 2-(quinolin-6-yl)acetic acid.

Detailed Experimental Protocol: Fischer Esterification

Expertise & Experience: This protocol is designed for robustness and high yield. The use of a Dean-Stark apparatus is recommended to drive the equilibrium towards the product by removing the water byproduct. An excess of ethanol is used to act as both a reactant and a solvent.

Materials:

-

2-(Quinolin-6-yl)acetic acid

-

Absolute Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (recommended)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 2-(quinolin-6-yl)acetic acid (1 equivalent).

-

Solvent and Reactant Addition: Add absolute ethanol (10-20 equivalents) and toluene (if using a Dean-Stark trap, to fill the trap).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Trustworthiness - A Self-Validating System:

-

TLC Monitoring: Regular monitoring of the reaction by TLC provides a clear indication of the reaction's progression and completion.

-

Neutralization and Washing: The work-up procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, ensuring the purity of the final product.

-

Spectroscopic Analysis: The structure and purity of the synthesized Ethyl 2-(quinolin-6-yl)acetate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Potential Applications

Key Reactions

The chemical reactivity of Ethyl 2-(quinolin-6-yl)acetate is primarily governed by the ester functionality and the quinoline ring.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

The Versatile Synthon: A Technical Guide to Ethyl 2-(quinolin-6-yl)acetate in Modern Organic Synthesis

For Immediate Release

A cornerstone of heterocyclic chemistry, the quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to the wide array of biological activities and photophysical properties exhibited by its derivatives.[1][2] This guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 2-(quinolin-6-yl)acetate . With its strategic placement of a reactive ester functionality on the quinoline core, this compound offers a versatile handle for constructing complex molecular architectures. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and synthetic utility.

Physicochemical Properties and Characterization

Ethyl 2-(quinolin-6-yl)acetate (CAS Number: 5622-38-8) is an organic compound with the molecular formula C₁₃H₁₃NO₂.[3] It typically presents as a colorless to pale yellow liquid and is soluble in common organic solvents such as ethanol and ether, with limited solubility in water.[3] The presence of the quinoline ring imparts aromatic character and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of Ethyl 2-(quinolin-6-yl)acetate

| Property | Value | Reference |

| CAS Number | 5622-38-8 | [3] |

| Molecular Formula | C₁₃H₁₃NO₂ | [3] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [3] |

A full characterization data set, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is crucial for confirming the identity and purity of Ethyl 2-(quinolin-6-yl)acetate. While a comprehensive, publicly available dataset for this specific isomer is not readily found in singular sources, the expected spectral features can be inferred from related quinoline derivatives and general principles of spectroscopy. Researchers synthesizing this compound should perform thorough characterization to validate their material.

Strategic Synthesis of the Building Block

The synthesis of Ethyl 2-(quinolin-6-yl)acetate can be approached through several strategic disconnections of the quinoline core. While a definitive, standardized protocol is not widely published, established methodologies in heterocyclic chemistry provide a clear roadmap for its preparation.

Homologation of Quinoline-6-carboxylic Acid (Arndt-Eistert Synthesis)

A reliable method for the synthesis of α-aryl acetic esters is the Arndt-Eistert homologation.[4][5][6] This multi-step sequence extends a carboxylic acid by one methylene unit.

Figure 1: Conceptual workflow for the Arndt-Eistert homologation to synthesize Ethyl 2-(quinolin-6-yl)acetate.

Experimental Protocol: Arndt-Eistert Synthesis (General Procedure)

-

Acid Chloride Formation: Quinoline-6-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent (e.g., DCM or toluene) to yield the corresponding acid chloride. The reaction is typically performed at room temperature or with gentle heating.

-

Diazoketone Synthesis: The crude acid chloride is then reacted with an excess of diazomethane in an ethereal solution at low temperature (0 °C). Diazomethane is a hazardous reagent and should be handled with extreme caution by trained personnel.[6]

-

Wolff Rearrangement and Esterification: The resulting diazoketone is subjected to Wolff rearrangement, catalyzed by silver(I) oxide or by photolysis, in the presence of absolute ethanol. The ketene intermediate is trapped by ethanol to afford the desired product, Ethyl 2-(quinolin-6-yl)acetate.[5] Purification is typically achieved by column chromatography.

From 6-Acetylquinoline via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a pathway to synthesize aryl-substituted thioamides, which can be subsequently hydrolyzed and esterified.[7][8]

Figure 2: Synthetic route from 6-Acetylquinoline utilizing the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler and Subsequent Esterification (General Procedure)

-

Thioamide Formation: 6-Acetylquinoline is heated with sulfur and a secondary amine, typically morpholine, to form the corresponding thiomorpholide.[8]

-

Hydrolysis: The resulting thioamide is hydrolyzed under acidic or basic conditions to yield 2-(quinolin-6-yl)acetic acid (CAS 5622-34-4).[9][10]

-

Esterification: The carboxylic acid is then esterified using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid), to produce Ethyl 2-(quinolin-6-yl)acetate.

Applications in Organic Synthesis: A Versatile Building Block

The synthetic utility of Ethyl 2-(quinolin-6-yl)acetate stems from the reactivity of the ester moiety and the potential for further functionalization of the quinoline ring.

Amide Bond Formation

The ester can be readily converted to a variety of amides through reaction with primary or secondary amines.[11][12] This is a fundamental transformation in the synthesis of numerous biologically active molecules. The corresponding carboxylic acid, obtained by hydrolysis of the ethyl ester, can also be activated for amide coupling using standard reagents (e.g., HATU, EDC).[11]

Figure 3: Pathways to amide derivatives from Ethyl 2-(quinolin-6-yl)acetate.

Elaboration to More Complex Heterocycles

The acetate side chain can serve as a handle for the construction of fused heterocyclic systems. For instance, condensation reactions with appropriate bifunctional reagents can lead to the formation of novel polycyclic structures with potential applications in medicinal chemistry.

Potential in Drug Discovery

While direct examples of Ethyl 2-(quinolin-6-yl)acetate as an intermediate in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in various pharmacologically active compounds. For example, the related 2,3-dihydrobenzofuran core is found in the drug Tasimelteon, an agonist of melatonin receptors.[13][14][15] The quinoline-acetic acid scaffold is a valuable starting point for the exploration of new chemical entities targeting a range of biological targets.

Conclusion

Ethyl 2-(quinolin-6-yl)acetate is a valuable and versatile building block in organic synthesis. Its strategic functionalization allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its synthesis and potential applications, encouraging further exploration of this promising synthon.

References

Click to expand

- Wang, W., Meng, X., Zhu, J., & Zhang, X. (2019). An efficient and practical asymmetric synthesis of (−)-tasimelteon.

- Liu, K., Zhou, X., Xu, Z., Bai, H., Zhu, J., Gu, J., ... & Hu, X. (2018). Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 151, 235-243.

-

New Drug Approvals. (2018). Tasimelteon. [Link]

-

ResearchGate. Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms. [Link]

-

NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]

-

Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]

-

Wikipedia. Arndt–Eistert reaction. [Link]

-

YouTube. Arndt-Eistert Homologation. [Link]

-

Wikipedia. Willgerodt rearrangement. [Link]

-

Acta Chemica Scandinavica. Optimum Conditions for the Willgerodt-Kindler Reaction 2:* A Multivariate Study of the Influence of Different Solvents on*. [Link]

-

ResearchGate. The Arndt‐Eistert Synthesis. [Link]

-

Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

-

Cambridge Core. Willgerodt Reaction. [Link]

-

Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]

-

American Elements. 2-(Quinolin-6-yl)acetic acid. [Link]

-

ACS Publications. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. [Link]

-

eScholarship. The novel quinoline derivative SKA-346 as a KCa3.1 channel selective acti. [Link]

-

National Institutes of Health. Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. [Link]

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]

-

soachim. General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubMed Central. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]

-

SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]

-

PubMed. Ethyl 2-(quinolin-8-yl-oxy)acetate monohydrate. [Link]

-

ResearchGate. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. [Link]

-

National Institutes of Health. Synthesis of 3-(quinolin-2-yl) - 9H-carbazoles. [Link]

- Google P

-

PubMed. Biological Activities of Quinoline Derivatives. [Link]

-

ResearchGate. Biological Activities of Quinoline Derivatives. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Bentham Science. Biological Activities of Quinoline Derivatives. [Link]

Sources

- 1. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. americanelements.com [americanelements.com]

- 9. growingscience.com [growingscience.com]

- 10. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medkoo.com [medkoo.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. researchgate.net [researchgate.net]

Quinoline Esters: A Versatile Scaffold for Modern Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of an ester moiety to this versatile nucleus significantly modulates its physicochemical properties, enhancing bioavailability, and enabling targeted delivery, thereby unlocking a vast landscape of therapeutic possibilities. This technical guide provides a comprehensive analysis of the synthesis, mechanisms of action, and therapeutic applications of quinoline esters. We delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the design and evaluation of novel quinoline ester-based therapeutics.

The Quinoline Nucleus: A Foundation for Drug Discovery

Chemical Significance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, was first isolated from coal tar in 1834.[1][3] Its structure, featuring an electron-deficient pyridine ring fused to an electron-rich benzene ring, creates a unique electronic environment that is conducive to diverse chemical modifications.[4] This structural versatility has allowed medicinal chemists to develop a wide array of derivatives with tailored pharmacological profiles.[2] The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the planar aromatic system facilitates π-π stacking interactions with biological targets, making it a highly effective pharmacophore.[1][4] Consequently, the quinoline motif is central to drugs with a broad spectrum of activities, including antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), and anticancer (e.g., Camptothecin) agents.[1][5]

The Strategic Role of the Ester Moiety in Drug Design

The incorporation of an ester functional group (-COOR) is a well-established strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic properties. Esterification can:

-

Enhance Lipophilicity: The ester group increases the molecule's lipid solubility, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Act as a Prodrug: Esters can be designed to be stable in the gastrointestinal tract but are readily hydrolyzed by esterase enzymes in the plasma or target tissues to release the active carboxylic acid, alcohol, or phenol. This approach can improve oral bioavailability and reduce off-target effects.

-

Modulate Receptor Binding: The size, shape, and electronic properties of the ester group can be fine-tuned to optimize interactions with the binding pocket of a target enzyme or receptor.

Synthetic Strategies for Quinoline Esters

The synthesis of quinoline esters can be approached by first constructing the quinoline core followed by esterification, or by using precursors that already contain the ester moiety.

Foundational Quinoline Synthesis Reactions

Several classical methods are used to synthesize the quinoline ring system, which can then be further modified. These include:

-

Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[6][7]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[7]

-

Combes Synthesis: The condensation of anilines with 1,3-dicarbonyl compounds followed by acid-catalyzed cyclization.[7]

-

Friedländer Synthesis: The condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][8]

-

Gould-Jacobs Reaction: Starting from an aniline and an ethoxymethylenemalonate ester, this method is particularly useful for synthesizing quinolines with a carboxylic acid or ester group at the 3-position.[7]

Workflow for Quinoline Ester Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a direct route to quinoline-3-carboxylates, which are valuable intermediates for various therapeutic agents.

Caption: General workflow for the synthesis of quinoline ester derivatives.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes a typical Gould-Jacobs reaction to produce a key quinoline ester intermediate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in toluene (5 mL per mmol of aniline).

-

Condensation: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude intermediate, add diphenyl ether (10 mL per mmol of original aniline). Heat the mixture to 250 °C in a heating mantle for 30-60 minutes. The product will often precipitate out of the hot solution.

-

Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid product thoroughly with hexane and then ethyl acetate to remove residual diphenyl ether and impurities. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

Therapeutic Applications & Mechanisms of Action

The versatility of the quinoline ester scaffold has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Quinoline derivatives are potent anticancer agents that act through various mechanisms.[4][9] The ester functionality can enhance their efficacy and selectivity.

Many cancers are driven by aberrant signaling from protein kinases. Quinoline esters have been designed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and pathways such as PI3K/Akt/mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[10][11]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline esters.

Some quinoline esters function as DNA intercalating agents or inhibit topoisomerase enzymes.[12][13] Topoisomerases are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism of Action |

| Quinoline-chalcone hybrid | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | PI3K/Akt/mTOR inhibition[10] |

| Quinoline-3-carboxamide furan derivative | MCF-7 (Breast) | 3.35 | EGFR inhibition[10] |

| 2,4-disubstituted quinoline | MCF-7 (Breast), PA1 (Ovarian) | Varies | Antiproliferative[9] |

| N-methylbenzoindolo[3,2-b]-quinoline ester | VRE (Vancomycin-resistant E. faecium) | 4 µg/mL | Antibacterial[14] |

IC₅₀ (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline ester compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Properties

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Quinoline esters have shown significant potential in this area.[15][16]

Quinoline esters can exhibit broad-spectrum antimicrobial activity.[15][17] Their mechanisms often involve the inhibition of essential bacterial enzymes like DNA gyrase (a type II topoisomerase) or peptide deformylase (PDF), which is critical for bacterial protein synthesis.[16][18]

| Compound Class | Target Organism | MIC (µg/mL) |

| N-substituted quinoline derivatives | S. aureus, E. coli | 0.12 - 32[14] |

| 2-sulfoether-4-quinolone ester | S. aureus, B. cereus | 0.8 - 1.61 (µM)[14] |

| Quinoline-sulfonyl derivatives | A. flavus, A. niger | 12.5 - 25[14] |

| Substituted quinolines | E. coli, P. aeruginosa | 100[19] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline ester compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antiviral Applications

Quinoline derivatives, including esters, have demonstrated activity against a range of viruses by targeting various stages of the viral life cycle.[5][20]

Some quinoline esters are designed to inhibit specific viral proteins. For example, novel quinoline analogues have been identified as potent inhibitors of the VP1 capsid protein of Enterovirus D68 (EV-D68), preventing the virus from attaching to and entering host cells.[21][22] Others have shown activity against HIV by interfering with the Tat-TAR interaction, which is crucial for viral transcription.[18]

Anti-inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Quinoline esters have been developed as anti-inflammatory agents that target key enzymes in inflammatory pathways.[23][24]

Quinoline-based molecules can inhibit enzymes like Cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[24][25] They also target other enzymes such as Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE).[23] The nature and position of substituents on the quinoline ring, including the ester group, are critical for determining target specificity.[23]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. chemrj.org [chemrj.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. iipseries.org [iipseries.org]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-6-Acetate Compounds: A Technical Guide for Drug Discovery and Development

Introduction: The Quinoline Scaffold in Medicinal Chemistry